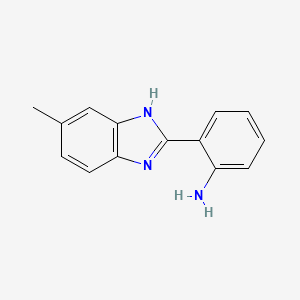

2-(6-Methyl-1h-benzimidazol-2-yl)aniline

説明

“2-(6-Methyl-1h-benzimidazol-2-yl)aniline” is a compound that belongs to the benzimidazole family . Benzimidazoles are known for their wide range of chemical and biological properties . They are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-diaminoaromatic compounds with aromatic aldehydes in a two-step procedure, which includes an oxidative cyclodehydrogenation of the corresponding aniline Schiff bases intermediates . Another method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with 3,5-di-tert-butylbenzyl bromide or 4-tert-butylbenzyl chloride in the presence of KOH in DMSO solvent at an elevated temperature .科学的研究の応用

Anticancer Agents

Benzimidazole derivatives, including “2-(6-Methyl-1h-benzimidazol-2-yl)aniline”, have been studied extensively for their potential as anticancer agents . The presence of a methyl group at the 5(6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increase anticancer activity .

Antibacterial Activity

Benzimidazole derivatives have also been synthesized and studied for their antimicrobial activity . The predicted bioactivity of these compounds was studied using Molinspiration software .

Vibrational Spectroscopy and Quantum Computational Studies

“2-(6-Methyl-1h-benzimidazol-2-yl)aniline” has been the subject of experimental and theoretical investigations on its optimized geometrical structure, electronic, and vibrational features . These studies used the B3LYP/6-311++G(d,p) basis set .

Molecular Docking Studies

Molecular docking studies have been conducted on “2-(6-Methyl-1h-benzimidazol-2-yl)aniline” to predict protein binding . This is crucial in drug discovery as it helps in understanding the interaction between the drug and the target protein.

Synthesis of Bimetallic Complexes

Benzimidazole derivatives have been used in the synthesis of binuclear rhodium (i) and iridium (i) complexes . These complexes were synthesized and characterized by elemental analysis and spectroscopic methods .

Nonlinear Optics (NLO)

The compound has been studied for its first-order hyperpolarizability, predicting its NLO characteristics . Nonlinear optics is a field of optics that studies the interaction of light with matter where the response of the material is nonlinear with the intensity of the light.

作用機序

Target of Action

The primary target of 2-(6-Methyl-1h-benzimidazol-2-yl)aniline is tubulin , a protein responsible for the polymerization of microtubules . Microtubules play a crucial role in cell division, particularly in the proper segregation of chromosomes .

Mode of Action

The compound interferes with the function of tubulin during cell division . This interference disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

The compound’s interaction with tubulin affects the cell division process, leading to chromosomal damage

Pharmacokinetics

It’s worth noting that the polar nature of the benzimidazole ring, which is part of the compound’s structure, could potentially improve its pharmacokinetic parameters . This could help overcome the solubility problems of poorly soluble drug entities .

Result of Action

The primary molecular effect of 2-(6-Methyl-1h-benzimidazol-2-yl)aniline is chromosomal damage due to its interference with tubulin . This leads to cellular effects such as disrupted cell division and potential cytotoxic activities .

特性

IUPAC Name |

2-(6-methyl-1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-6-7-12-13(8-9)17-14(16-12)10-4-2-3-5-11(10)15/h2-8H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDGQNBZALRXLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303912 | |

| Record name | 2-(6-methyl-1h-benzimidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methyl-1h-benzimidazol-2-yl)aniline | |

CAS RN |

10173-53-2 | |

| Record name | NSC163454 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(6-methyl-1h-benzimidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

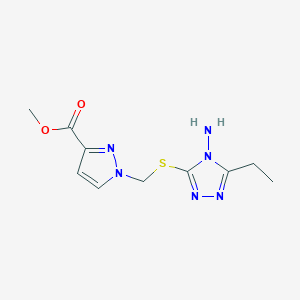

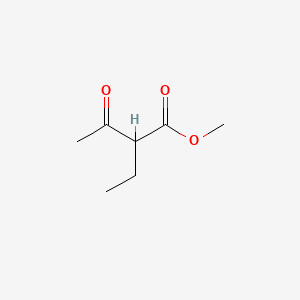

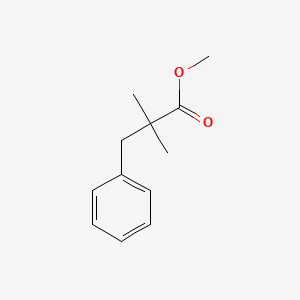

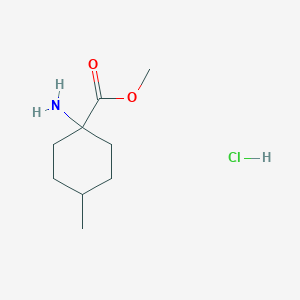

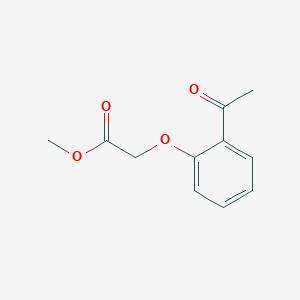

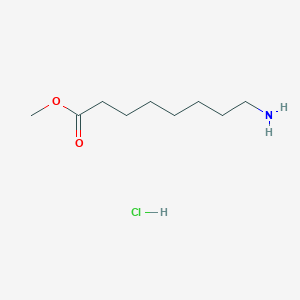

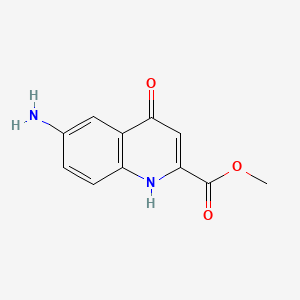

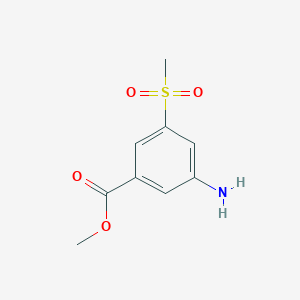

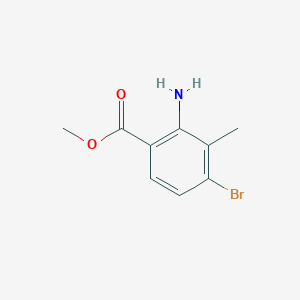

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3022618.png)